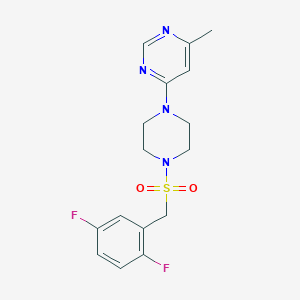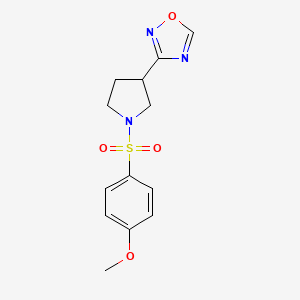
3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the 1,2,4-oxadiazole group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the functionalization of the pyrrolidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyrrolidine ring and the 1,2,4-oxadiazole group would influence its properties .
Applications De Recherche Scientifique
Anticancer Agents
Substituted 1,3,4-oxadiazolyl tetrahydropyridines, including derivatives of 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, have been synthesized and evaluated for their anticancer activities. These compounds exhibit moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Redda & Gangapuram, 2007).
Antimicrobial and Antitubercular Activities
Novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and assessed for their antimicrobial as well as antitubercular activities. These compounds have shown good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, compared to standard Ampicillin. One of the compounds exhibited notable antitubercular activity against M. tuberculosis H37Rv, suggesting a promising route for the development of new antimicrobial and antitubercular agents (Shingare et al., 2022).
Corrosion Inhibition
The corrosion inhibitory properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole derivatives for mild steel in sulfuric acid media have been investigated. These studies have demonstrated that these compounds act as excellent corrosion inhibitors, with efficiencies exceeding 96.19% under certain conditions, making them valuable for applications in corrosion protection (Bouklah et al., 2006).
Novel Heterocyclic Compounds
Research into sulfonamidomethane linked heterocycles, including pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles, has led to the discovery of compounds with appreciable antimicrobial and cytotoxic activities. These findings open up new avenues for the development of drugs with potential applications in treating various diseases (Swapna et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-11-2-4-12(5-3-11)21(17,18)16-7-6-10(8-16)13-14-9-20-15-13/h2-5,9-10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVBIPLBRXYCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2881924.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)
![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)
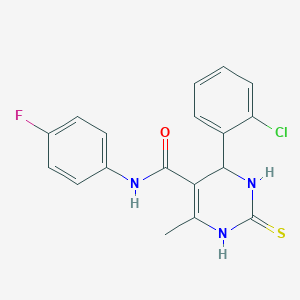
![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)
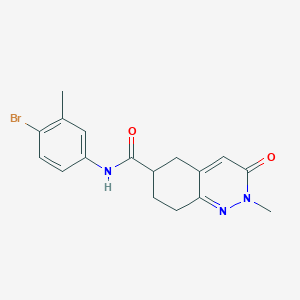
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)

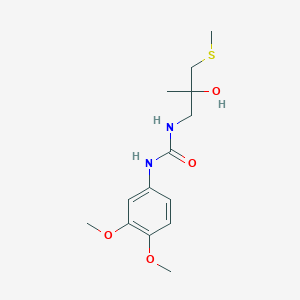
![6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2881938.png)

